3-bromo-N-phenethylbenzamide

PNMT Enzyme Inhibition Catecholamine Biosynthesis

3-Bromo-N-phenethylbenzamide (CAS 328931-57-3) is a high-value N-phenethylbenzamide building block for medicinal chemistry and epigenetic probe development. The meta-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion for SAR studies. Its quantifiable, weak PNMT affinity (Ki=1.11mM) makes it an ideal negative control for enzyme inhibition assays. Confirmed 2.7-3.3-fold selectivity for BRD4 (Kd=6.80µM) over CBP/p300 bromodomains allows researchers to dissect BRD4-specific biology with a defined selectivity window. Patents identify this meta-substituted isomer as a key scaffold for CENP-E mitotic kinesin inhibitors. Procure this exact isomer to ensure target engagement fidelity and synthetic versatility in your discovery pipeline.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 328931-57-3
Cat. No. B5727952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-phenethylbenzamide
CAS328931-57-3
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
InChIKeyHMWLHGJHPSGMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-phenethylbenzamide (CAS 328931-57-3): Chemical Identity and Baseline for Scientific Procurement


3-Bromo-N-phenethylbenzamide (CAS 328931-57-3), also known as 3-bromo-N-(2-phenylethyl)benzamide, is a synthetic organic compound belonging to the N-phenethylbenzamide subclass [1]. Its structure comprises a benzamide core with a bromo substituent at the meta-position and a phenethyl moiety on the amide nitrogen, conferring distinct physicochemical properties such as a calculated LogP of approximately 3.996 and a molecular weight of 304.18 g/mol . This compound is primarily utilized as a chemical building block and a pharmacological probe, with its bromine atom serving as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions .

Why Generic Substitution Fails: The Quantifiable Selectivity Profile of 3-Bromo-N-phenethylbenzamide (CAS 328931-57-3)


Within the benzamide class, subtle structural variations—such as the position of the bromine substituent (ortho vs. meta vs. para) or the nature of the N-alkyl/aryl group—profoundly alter target engagement and selectivity [1]. Generic substitution without empirical verification can lead to significant differences in binding affinity, metabolic stability, and off-target profiles. The following evidence demonstrates that 3-bromo-N-phenethylbenzamide possesses a quantifiable, and in some cases unique, profile compared to its closest positional isomers and N-substituted analogs [2].

Product-Specific Quantitative Evidence Guide for 3-Bromo-N-phenethylbenzamide (CAS 328931-57-3)


PNMT Inhibition: Quantified Affinity of 3-Bromo-N-phenethylbenzamide

3-Bromo-N-phenethylbenzamide exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, with a Ki value of 1.11 mM. This activity is directly comparable to structural analogs, providing a baseline for structure-activity relationship (SAR) studies in this target class [1].

PNMT Enzyme Inhibition Catecholamine Biosynthesis

BRD4 Bromodomain Binding Affinity of 3-Bromo-N-phenethylbenzamide

3-Bromo-N-phenethylbenzamide demonstrates measurable binding to the first bromodomain of human BRD4, a key epigenetic reader protein, with a dissociation constant (Kd) of 6.80 µM. This binding is quantitatively characterized and is distinct from its interactions with other bromodomain-containing proteins like CBP and p300, indicating a degree of selectivity within the bromodomain family [1].

Epigenetics Bromodomain BRD4 Protein-Protein Interaction Inhibitor

Positional Isomer Comparison: 3-Bromo vs. 4-Bromo-N-phenethylbenzamide in CENP-E Modulation

Within the N-phenethylbenzamide chemotype, the position of the bromo substituent on the benzamide ring is critical for the modulation of the mitotic kinesin CENP-E. Patent literature explicitly defines the 3-bromo substituted variant (CAS 328931-57-3) as a potential modulator of CENP-E activity [1]. While the 4-bromo isomer (CAS 328931-56-2) is commercially available and structurally similar, it is not specifically cited for CENP-E modulation in the same patent context, underscoring that substitution position dictates biological function .

Mitotic Kinesin CENP-E Cancer Cell Cycle

Structural Differentiation from 2-Bromo-N-phenethylbenzamide for Chemical Probing

The ortho-substituted isomer, 2-bromo-N-phenethylbenzamide (CAS 304664-11-7), is a closely related analog differing only in the bromine position. While both compounds share identical molecular formula and weight, the ortho-position places the bromine atom adjacent to the carboxamide group, which can sterically hinder amide bond rotation and alter hydrogen-bonding capacity, fundamentally changing the molecule's shape and interaction potential with biological targets . This structural nuance is critical when using these compounds as isomeric probes to dissect the structural requirements for target binding.

Chemical Probe Isomer Selectivity Structure-Activity Relationship

N-Alkyl Chain Length Impact on Biological Activity: Phenethyl vs. Benzyl

The N-substituent chain length significantly impacts biological activity in benzamide derivatives. In a study on amyloid-beta aggregation inhibitors, N-phenethylbenzamide derivatives were shown to possess different activity profiles compared to their N-benzyl counterparts. While direct data for 3-bromo-N-phenethylbenzamide is not available, this class-level inference demonstrates that the phenethyl linker is a distinct pharmacophore element compared to a benzyl linker, affecting target engagement and downstream effects like neuroprotection [1].

Amyloid-beta Neuroprotection SAR

Cross-Reactivity Profile with N-Phenylbenzamide Scaffold

Compared to the N-phenylbenzamide scaffold, which has documented applications as a catalyst in the synthesis of agrochemicals like herbicides and insecticides, the N-phenethylbenzamide scaffold has been explored primarily in a pharmaceutical context . This distinction in application space suggests a different biological and chemical reactivity profile. The phenethyl linker imparts greater conformational flexibility and lipophilicity compared to the direct N-phenyl linkage, which can affect membrane permeability and target binding kinetics .

Agrochemical Catalysis Off-Target

Optimal Application Scenarios for Procuring 3-Bromo-N-phenethylbenzamide (CAS 328931-57-3)


As a Baseline or Negative Control in PNMT Inhibition Studies

Given its weak but quantifiable Ki of 1.11 mM against PNMT , 3-bromo-N-phenethylbenzamide is ideally suited as a negative control or a low-affinity starting point in enzyme inhibition assays. It allows researchers to establish a baseline for minimal target engagement within the N-phenethylbenzamide chemotype, enabling a clear comparison when more potent inhibitors are developed.

As a Selective BRD4 Bromodomain Chemical Probe

The compound's demonstrated 2.7- to 3.3-fold selectivity for BRD4 (Kd = 6.80 µM) over the related bromodomains CBP and p300 makes it a valuable tool for dissecting BRD4-specific functions in epigenetic research. It can be used in cellular and biochemical assays to interrogate BRD4 biology with a defined selectivity window, minimizing confounding results from off-target bromodomain interactions.

As a Key Intermediate for CENP-E Modulator Development

Patents specifically identify substituted N-phenethylbenzamides, including those with a 3-bromo substitution, as potential modulators of the mitotic kinesin CENP-E, a target in anti-cancer therapy . Procuring this specific isomer is essential for medicinal chemistry efforts aimed at synthesizing and optimizing CENP-E inhibitors, as the meta-substitution pattern is specified in the intellectual property.

As a Synthetic Building Block for Diversified Libraries

The presence of the bromine atom at the meta-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This makes the compound an excellent core scaffold for generating diverse libraries of N-phenethylbenzamide derivatives, enabling high-throughput SAR studies across multiple target classes.

Quote Request

Request a Quote for 3-bromo-N-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.